molecular formula C18H14F3NO4S B2839426 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide CAS No. 2309220-84-4

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B2839426
CAS No.: 2309220-84-4
M. Wt: 397.37
InChI Key: CQJWXYOFYPZNAB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several interesting functional groups, including a furan ring, a thiophene ring, a trifluoromethoxy group, and a benzamide group . Each of these groups contributes to the overall properties of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which can have significant effects on the compound’s chemical behavior .


Physical and Chemical Properties Analysis

Based on its structure, we can predict that this compound would likely be a solid at room temperature . Its solubility would depend on the specific conditions, but it might be expected to be soluble in organic solvents .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. For example, some thiophene derivatives can cause skin and eye irritation .

Future Directions

Given the interesting structure of this compound and the biological activity of similar compounds, it could be a promising area for future research. Further studies could explore its potential uses in medicine or other fields .

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4S/c19-18(20,21)26-12-5-3-11(4-6-12)17(24)22-10-13(23)15-7-8-16(27-15)14-2-1-9-25-14/h1-9,13,23H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJWXYOFYPZNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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